Cas no 897482-18-7 (2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole)

2-4-(4-tert-Butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole is a fluorinated benzothiazole derivative featuring a piperazine linker and a tert-butylbenzoyl substituent. This compound exhibits notable structural rigidity and electronic properties due to the presence of fluorine atoms and the benzothiazole core, making it a valuable intermediate in pharmaceutical and agrochemical research. Its well-defined molecular architecture enhances binding affinity in target interactions, particularly in kinase inhibition or receptor modulation studies. The tert-butyl group improves lipophilicity, while the difluoro substitution optimizes metabolic stability. Suitable for cross-coupling reactions, this compound serves as a versatile scaffold in medicinal chemistry for developing bioactive molecules with enhanced selectivity and potency.
2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole structure
897482-18-7 structure
Product Name:2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole
CAS No:897482-18-7
MF:C22H23F2N3OS
MW:415.499330759048
CID:5480288
PubChem ID:7539657
Update Time:2025-05-25

2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS002061521
    • F2609-2146
    • (4-tert-butylphenyl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
    • (4-(tert-butyl)phenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
    • 897482-18-7
    • 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
    • 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole
    • Inchi: 1S/C22H23F2N3OS/c1-22(2,3)15-6-4-14(5-7-15)20(28)26-8-10-27(11-9-26)21-25-19-17(24)12-16(23)13-18(19)29-21/h4-7,12-13H,8-11H2,1-3H3
    • InChI Key: HEXKTWOFOZBRHY-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=C(C=2N=C1N1CCN(C(C2C=CC(=CC=2)C(C)(C)C)=O)CC1)F)F

Computed Properties

  • Exact Mass: 415.15298986g/mol
  • Monoisotopic Mass: 415.15298986g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 64.7Ų

2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole Pricemore >>

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Additional information on 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole

Comprehensive Overview of 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole (CAS No. 897482-18-7)

The compound 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole (CAS No. 897482-18-7) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a piperazine core linked to a difluorobenzothiazole moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted drug discovery.

In recent years, the demand for fluorinated heterocycles like 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole has surged due to their enhanced metabolic stability and bioavailability. This compound's tert-butylbenzoyl group further contributes to its lipophilicity, a critical factor in drug design. Discussions in forums such as ResearchGate and PubMed highlight its relevance in addressing drug resistance and selective toxicity, key challenges in modern therapeutics.

From a synthetic chemistry perspective, the preparation of CAS No. 897482-18-7 involves multi-step organic reactions, including amide coupling and nucleophilic aromatic substitution. Its purity and stability are often verified via HPLC and NMR spectroscopy, as emphasized in recent ACS Publications. The compound's structure-activity relationship (SAR) is also a hot topic, with computational chemists using molecular docking to predict its interactions with biological targets.

Environmental and regulatory considerations are increasingly shaping the discourse around 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole. While not classified as hazardous, its biodegradation profile and ecotoxicity are under scrutiny, reflecting broader industry shifts toward green chemistry. Companies like Sigma-Aldrich and TCI Chemicals provide technical data sheets that address these concerns, catering to the growing demand for sustainable synthesis methods.

In conclusion, 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-4,6-difluoro-1,3-benzothiazole represents a convergence of innovation in medicinal chemistry and material science. Its versatility and adaptability to emerging research paradigms ensure its continued relevance in scientific literature and industrial applications. For further details, peer-reviewed journals such as Nature Chemistry and Journal of Medicinal Chemistry offer in-depth analyses of its properties and potential.

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